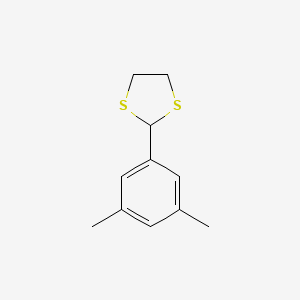

2-(3,5-Dimethylphenyl)-1,3-dithiolane

CAS No.: 113509-20-9

Cat. No.: VC19170851

Molecular Formula: C11H14S2

Molecular Weight: 210.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113509-20-9 |

|---|---|

| Molecular Formula | C11H14S2 |

| Molecular Weight | 210.4 g/mol |

| IUPAC Name | 2-(3,5-dimethylphenyl)-1,3-dithiolane |

| Standard InChI | InChI=1S/C11H14S2/c1-8-5-9(2)7-10(6-8)11-12-3-4-13-11/h5-7,11H,3-4H2,1-2H3 |

| Standard InChI Key | QBDLCCKCTUVOCL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)C2SCCS2)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(3,5-Dimethylphenyl)-1,3-dithiolane consists of a 1,3-dithiolane core—a saturated five-membered ring with two sulfur atoms at positions 1 and 3—substituted at position 2 with a 3,5-dimethylphenyl group. The molecular formula is C₁₁H₁₄S₂, with a molecular weight of 210.36 g/mol . Key structural features include:

-

Sulfur-sulfur distance: ~3.1 Å (typical for 1,3-dithiolanes) .

-

Ring conformation: Adopts a twist or envelope conformation due to steric and electronic effects .

-

Substituent effects: The 3,5-dimethylphenyl group introduces steric bulk and modulates electronic properties via methyl group electron donation .

Table 1: Comparative Physical Properties of 1,3-Dithiolane Derivatives

*Estimated based on structural analog data .

Synthesis and Reaction Pathways

Classical Synthesis Methods

The most common route to 1,3-dithiolanes involves the acid-catalyzed condensation of aldehydes or ketones with 1,2-ethanedithiol . For 2-(3,5-dimethylphenyl)-1,3-dithiolane, the synthesis likely proceeds via:

-

Substrate preparation: 3,5-Dimethylbenzaldehyde reacts with 1,2-ethanedithiol in the presence of a Lewis acid (e.g., BF₃·Et₂O) or Brønsted acid (e.g., p-toluenesulfonic acid).

-

Cyclization: The reaction forms the dithiolane ring through nucleophilic attack of thiol groups on the carbonyl carbon, followed by dehydration .

Key Observations from Enethiol Dimerization :

-

Solvent dependence: DMSO accelerates dimerization due to its polar aprotic nature and ability to stabilize intermediates.

-

Product distribution: The ratio of 1,3-dithiolane to disulfide products depends on substituent electronic effects.

-

Deuterium labeling: Isotopic studies confirm preferential hydrogen/deuterium exchange at specific ring positions, supporting a thioketone intermediate mechanism .

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR: The 3,5-dimethylphenyl group exhibits aromatic protons as a singlet (δ 6.8–7.2 ppm), while dithiolane ring protons appear as distinct multiplets (δ 3.0–5.5 ppm) .

-

¹³C NMR: Quaternary carbons adjacent to sulfur resonate at δ 60–70 ppm, consistent with dithiolane ring systems .

-

IR Spectroscopy: Strong absorption bands at 650–750 cm⁻¹ (C–S stretching) and 2900–3000 cm⁻¹ (C–H stretching of methyl groups) .

Thermal Stability

The compound’s thermal behavior aligns with related 1,3-dithiolanes, exhibiting decomposition temperatures above 200°C. The boiling point is extrapolated to be ~343°C based on its 2,4-dimethylphenyl analog .

Reactivity and Functionalization

Ring-Opening Reactions

1,3-Dithiolanes are susceptible to nucleophilic attack at sulfur, leading to ring opening. For example:

-

Oxidation: Treatment with peroxides (e.g., H₂O₂) yields sulfoxides or sulfones .

-

Reduction: Catalytic hydrogenation cleaves the C–S bonds, producing thiols or alkanes .

Deprotonation and Organometallic Chemistry

Applications in Organic Synthesis and Medicine

Protective Group Chemistry

1,3-Dithiolanes serve as protecting groups for aldehydes and ketones, enabling selective transformations in multistep syntheses . The 3,5-dimethylphenyl variant may offer enhanced steric protection compared to simpler analogs.

Medicinal Chemistry

While direct studies on 2-(3,5-dimethylphenyl)-1,3-dithiolane are lacking, related dithiolanes exhibit bioactivity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume